2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
Chemical Identity and Structural Characterization of 2-Amino-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanoic Acid
Systematic Nomenclature and IUPAC Classification
The compound is systematically named (2S)-2-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid under IUPAC guidelines. This nomenclature reflects its chiral center at the second carbon (C2), which adopts the S-configuration in the L-enantiomer. The fluorenylmethoxycarbonyl (Fmoc) group is appended to the β-amino group of the 2,3-diaminopropionic acid backbone, forming a carbamate linkage. The molecular formula is C₁₈H₁₈N₂O₄ , with a molar mass of 326.34 g/mol .
The structural hierarchy follows:
Molecular Architecture: X-ray Crystallographic Analysis
While X-ray crystallographic data for this specific compound is not publicly available, insights into its conformation can be inferred from related Fmoc-protected amino acids. The Fmoc group introduces steric bulk, favoring a planar arrangement of the fluorenyl aromatic rings and restricting rotation around the carbamate C–N bond. The S-configuration at C2 ensures the amino and carboxyl groups occupy equatorial positions, minimizing steric clashes with the Fmoc group.
Key structural features include:
- Carboxylic acid group : Ionized at physiological pH, facilitating solubility in aqueous buffers.
- Free α-amino group : Prone to protonation, with a pKₐ ≈ 9.5, typical of primary amines.
- Fmoc-protected β-amino group : The carbamate linkage (O=C–N) exhibits partial double-bond character, conferring rigidity.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals:
- Aromatic protons (Fmoc) : δ 7.89–7.33 ppm (multiplet, 9H, fluorenyl).
- α-methine proton (C2) : δ 3.71 ppm (multiplet, 1H, influenced by coupling with β-methylene protons).
- β-methylene protons (C3) : δ 3.01 ppm (dd, J = 10.6, 4.1 Hz) and 2.78 ppm (t, J = 10.5 Hz), indicating diastereotopic splitting due to restricted rotation.
¹³C NMR (100 MHz, DMSO-d₆) highlights:
- Carboxylic acid carbon : δ 176.0 ppm.
- Fmoc carbonyl carbons : δ 156.3 ppm (carbamate) and 143.6–120.1 ppm (aromatic carbons).
Infrared (IR) Spectroscopy
- N–H stretch : 3297 cm⁻¹ (amine and carbamate).
- C=O stretches : 1724 cm⁻¹ (carbamate) and 1686 cm⁻¹ (carboxylic acid).
- C–N stretch : 1533 cm⁻¹ (carbamate).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 327.1348 ([M+H]⁺, calculated 327.1345 for C₁₈H₁₉N₂O₄).
Tautomeric and Conformational Isomerism
The compound exhibits limited tautomerism due to the stability of the carbamate group. However, the free α-amino group may transiently adopt zwitterionic forms in aqueous media, balancing protonation states between the amine and carboxylic acid groups.
Conformational isomerism arises from:
Properties
IUPAC Name |
2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZVCGIEHSZCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
General Synthetic Strategy
The preparation of this compound typically involves the N-protection of L-alanine with the 9-fluorenylmethoxycarbonyl (Fmoc) group . This is achieved by reacting L-alanine with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) in a biphasic or mixed solvent system under basic conditions to facilitate the formation of the Fmoc-protected amino acid.
Detailed Synthetic Procedure
Starting Materials
- L-Alanine (free amino acid)
- 9-Fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
- Sodium carbonate (base)
- Solvent mixture: 1,4-dioxane and water (1:1 v/v)
Reaction Conditions and Steps
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | L-Alanine (5 g, 56.18 mmol), Na2CO3 (29.8 g, 280.9 mmol), Fmoc-OSu (28.4 g, 84.27 mmol), H2O/dioxane (400 mL, 1:1) | Stir at room temperature for 18 hours. The basic environment deprotonates the amino group of alanine, enabling nucleophilic attack on Fmoc-OSu. | 99 | Stirring ensures complete reaction; reaction time critical for full conversion. |
| 2 | Filtration, extraction with ethyl ether (3 × 100 mL) | Removal of organic impurities and unreacted Fmoc-OSu. | - | Organic layer discarded, aqueous layer retained. |
| 3 | Acidification of aqueous layer with concentrated HCl | Protonates the carboxylate, facilitating extraction of the product into organic phase. | - | pH adjustment critical for product isolation. |
| 4 | Extraction with ethyl acetate (3 × 150 mL), drying over anhydrous Na2SO4 | Isolates the Fmoc-protected amino acid into organic phase. | - | Drying removes residual water. |
| 5 | Concentration under reduced pressure | Yields white solid product. | - | Product purity confirmed by MS and NMR. |
Analytical Data
- Molecular formula: C18H17NO4
- Molecular weight: 311.33 g/mol
- Mass spectrometry (ESI, positive ion): m/z = 334.2 [M + Na]^+
- Yield: Approximately 99% under optimized conditions
Alternative Preparation Method from Patent CN102718739A
A related synthetic route for structurally similar Fmoc-protected amino acids involves a two-step process:
- Formation of Fmoc acyl amino acid intermediate by reaction of the free amino acid with Fmoc N-hydroxysuccinimide ester in the presence of sodium bicarbonate.
- Subsequent reaction with 2,2-dimethoxypropane in tetrahydrofuran (THF) using pyridinium p-toluenesulfonate as a catalyst to yield the protected amino acid derivative.
Key parameters from this method include:
| Parameter | Conditions/Values |
|---|---|
| Solvent for second step | Tetrahydrofuran (THF) |
| Catalyst | Pyridinium p-toluenesulfonate (0.1–0.5 molar ratio) |
| Reaction temperature | Reflux |
| Reaction time | 0.5–8 hours |
| Yield | Approx. 65% |
This method is designed to reduce the number of synthetic steps and improve operational simplicity compared to older multi-step syntheses.
Summary Table Comparing Preparation Methods
| Aspect | Sodium Carbonate / Fmoc-OSu Method (Literature) | Pyridinium p-Toluenesulfonate / THF Method (Patent) |
|---|---|---|
| Starting material | L-Alanine | L-Dopa derivative (for analogous compounds) |
| Base | Sodium carbonate | Sodium bicarbonate |
| Solvent | 1,4-Dioxane / Water (1:1) | THF |
| Catalyst | None | Pyridinium p-toluenesulfonate |
| Reaction time | 18 hours | 0.5–8 hours |
| Temperature | Room temperature | Reflux |
| Yield | ~99% | ~65% |
| Product purity | High | Moderate to high |
| Complexity | Straightforward | More operational steps |
Notes on Practical Considerations
- The sodium carbonate/Fmoc-OSu method is preferred for its simplicity, high yield, and mild conditions, making it suitable for laboratory-scale synthesis.
- The pyridinium p-toluenesulfonate catalyzed method may be advantageous when preparing more complex Fmoc-protected amino acid derivatives but may require more careful control of reaction parameters and purification steps.
- Both methods require careful pH control during workup to ensure efficient extraction and isolation of the product.
- The product is typically characterized by mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like carbodiimides (e.g., DCC) and activators like HOBt.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Coupling Reactions: Carbodiimides (DCC), activators (HOBt), and bases (N-methylmorpholine).
Major Products Formed
Fmoc Removal: Alanine derivatives without the Fmoc group.
Coupling Reactions: Peptides and proteins with extended amino acid chains.
Scientific Research Applications
2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Biological Studies: Investigating the structure and function of proteins and enzymes.
Drug Development: Designing peptide-based drugs and therapeutic agents.
Industrial Applications: Production of synthetic peptides for various industrial applications.
Mechanism of Action
The primary mechanism of action of 2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected and coupled with other amino acids to form peptide bonds .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Functional Impact
The structural analogs of this compound differ primarily in their side-chain modifications, which dictate their reactivity, solubility, and biological interactions. Key examples include:
Aromatic and Heterocyclic Substituents
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS: 211637-75-1): Structure: Incorporates an o-tolyl (2-methylphenyl) group. Properties: Molecular weight 401.45 g/mol, 99.76% purity (HPLC), and stability at -20°C . Application: Used in peptide synthesis to introduce sterically hindered aromatic side chains for enhanced hydrophobic interactions.
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid: Structure: Features a 6-chloroindole moiety.
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid (CAS: 186320-06-9): Structure: Contains a thiophene ring. Impact: Sulfur atoms improve π-stacking interactions and alter solubility profiles .
Fluorinated and Halogenated Derivatives
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid: Structure: Difluoromethyl group on the phenyl ring. Impact: Fluorination increases metabolic stability and bioavailability, making it valuable in antiviral drug candidates .
- Application: Useful in synthesizing bioconjugates via Suzuki-Miyaura couplings .
Steric and Protective Group Modifications
- 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid (CAS: 123622-48-0): Structure: α-methyl group introduces steric hindrance. Impact: Limits peptide chain elongation, useful for generating truncated analogs .
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid: Structure: Dual protection with Fmoc and allyloxycarbonyl (Alloc) groups. Application: Enables orthogonal deprotection strategies in complex peptide syntheses .
Biological Activity
2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, commonly referred to as Fmoc-Amino Acid, is a derivative of amino acids used primarily in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the synthesis and functionalization of peptides. Understanding its biological activity is essential for its application in medicinal chemistry and biochemistry.
- Molecular Formula : C20H21NO5
- Molecular Weight : 355.4 g/mol
- CAS Number : 1217603-41-2
The primary mechanism of action for Fmoc-Amino Acid involves its function as a protecting group for amine functionalities during peptide synthesis. The Fmoc group can be easily removed under basic conditions, allowing for selective deprotection of amino acids during the synthesis process. This property is particularly useful in solid-phase peptide synthesis (SPPS), where the protection and subsequent deprotection of amines are critical for the successful assembly of peptides .
1. Peptide Synthesis
Fmoc-Amino Acid is extensively utilized in the synthesis of peptides due to its stability and ease of removal. The Fmoc protecting group allows for the sequential addition of amino acids while preventing unwanted reactions at the amine site. This controlled approach enables the production of complex peptides that may have therapeutic applications.
2. Antimicrobial Activity
Recent studies have indicated that derivatives of Fmoc-amino acids exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 0.156 mg/mL . Such findings suggest potential applications in developing new antibiotics.
3. Histone Deacetylase Inhibition
Research has also explored the potential of Fmoc derivatives as histone deacetylase (HDAC) inhibitors. HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer. Certain Fmoc-containing compounds have demonstrated selective inhibition against specific HDAC isoforms, showing IC50 values ranging from 14 to 67 nM . This selectivity could lead to advancements in targeted cancer therapies.
Case Study 1: Peptide Synthesis Using Fmoc-Amino Acids
In a study focused on synthesizing cyclic peptides, researchers utilized Fmoc-protected amino acids to construct complex structures that exhibited enhanced biological activity compared to linear counterparts. The study highlighted the importance of the Fmoc group in facilitating efficient coupling reactions and achieving high yields during synthesis.
Case Study 2: Antimicrobial Evaluation
A series of new O-aryl-carbamoyl derivatives based on the Fmoc structure were synthesized and evaluated for their antimicrobial properties. These compounds were tested against both planktonic and biofilm states of bacteria, revealing significant activity with low MBEC values, indicating their potential as biofilm inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
